Cas no 807329-88-0 (5-Chloro-2-methoxy-4-pyrimidinamine)

5-Chloro-2-methoxy-4-pyrimidinamine is a pyrimidine derivative with a chloro and methoxy substitution pattern, offering versatile reactivity for synthetic applications. Its structure serves as a valuable intermediate in pharmaceutical and agrochemical research, particularly in the development of heterocyclic compounds. The chloro group enhances electrophilic substitution potential, while the methoxy and amine functionalities provide sites for further functionalization. This compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined molecular framework makes it suitable for use in cross-coupling reactions, nucleophilic substitutions, and other transformations critical to medicinal chemistry and material science.
5-Chloro-2-methoxy-4-pyrimidinamine structure
807329-88-0 structure
商品名:5-Chloro-2-methoxy-4-pyrimidinamine
CAS番号:807329-88-0
MF:C5H6N3OCl
メガワット:159.57364
CID:1080256
PubChem ID:57815521

5-Chloro-2-methoxy-4-pyrimidinamine 化学的及び物理的性質

名前と識別子

    • 5-Chloro-2-methoxy-4-pyrimidinamine
    • SB56448
    • AKOS017529407
    • HYBGTPPZAPZDHI-UHFFFAOYSA-N
    • 5-chloro-2-methoxypyrimidin-4-amine
    • 807329-88-0
    • SCHEMBL4149505
    • DB-358860
    • G74296
    • インチ: InChI=1S/C5H6ClN3O/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9)
    • InChIKey: HYBGTPPZAPZDHI-UHFFFAOYSA-N
    • ほほえんだ: COC1=NC=C(C(=N)N1)Cl

計算された属性

  • せいみつぶんしりょう: 159.0199395g/mol
  • どういたいしつりょう: 159.0199395g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 113
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

5-Chloro-2-methoxy-4-pyrimidinamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM374702-1g
5-Chloro-2-methoxy-4-pyrimidinamine
807329-88-0 95%+
1g
$656 2024-07-23
A2B Chem LLC
BA14210-250mg
5-Chloro-2-methoxypyrimidin-4-amine
807329-88-0 95%
250mg
$240.00 2024-04-19
A2B Chem LLC
BA14210-100mg
5-Chloro-2-methoxypyrimidin-4-amine
807329-88-0 95%
100mg
$144.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1697140-100mg
5-Chloro-2-methoxypyrimidin-4-amine
807329-88-0 97%
100mg
¥2066.00 2024-07-28
1PlusChem
1P01K1R6-100mg
5-Chloro-2-methoxypyrimidin-4-amine
807329-88-0 95%
100mg
$328.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1697140-1g
5-Chloro-2-methoxypyrimidin-4-amine
807329-88-0 97%
1g
¥6411.00 2024-07-28
1PlusChem
1P01K1R6-250mg
5-Chloro-2-methoxypyrimidin-4-amine
807329-88-0 95%
250mg
$540.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1697140-250mg
5-Chloro-2-methoxypyrimidin-4-amine
807329-88-0 97%
250mg
¥3205.00 2024-07-28

5-Chloro-2-methoxy-4-pyrimidinamine 関連文献

5-Chloro-2-methoxy-4-pyrimidinamineに関する追加情報

Introduction to 5-Chloro-2-methoxy-4-pyrimidinamine (CAS No. 807329-88-0)

5-Chloro-2-methoxy-4-pyrimidinamine, identified by the Chemical Abstracts Service Number (CAS No.) 807329-88-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This pyrimidine derivative has garnered attention due to its versatile structural framework, which makes it a valuable intermediate in the synthesis of various biologically active molecules. The presence of both chloro and methoxy substituents on the pyrimidine ring endows the compound with unique reactivity, enabling its participation in diverse chemical transformations essential for drug development.

The compound’s molecular structure, characterized by a pyrimidine core substituted at the 5-position with a chlorine atom and at the 2-position with a methoxy group, contributes to its potential utility in medicinal chemistry. Pyrimidine derivatives are well-documented for their role in pharmacological applications, particularly in the development of antiviral, anticancer, and antimicrobial agents. The chlorine atom at the 5-position enhances electrophilicity, making it susceptible to nucleophilic substitution reactions, while the methoxy group provides steric and electronic modulation, influencing reaction outcomes.

In recent years, 5-Chloro-2-methoxy-4-pyrimidinamine has been explored as a key building block in the synthesis of novel therapeutic agents. Its structural features allow for modifications at multiple positions, facilitating the creation of derivatives with enhanced pharmacological properties. For instance, researchers have leveraged its reactivity to develop inhibitors targeting specific enzymatic pathways implicated in diseases such as cancer and inflammation. The compound’s ability to undergo functionalization at both the chloro and methoxy positions makes it a versatile scaffold for generating structurally diverse libraries for high-throughput screening.

One of the most compelling aspects of 5-Chloro-2-methoxy-4-pyrimidinamine is its role in the development of targeted therapies. The pyrimidine scaffold is a common motif in many drugs on the market today, including those used to treat chronic conditions like hepatitis B and certain leukemias. By incorporating this derivative into drug design strategies, scientists aim to create molecules that exhibit high selectivity for disease-causing targets while minimizing side effects. The compound’s potential as a precursor for kinase inhibitors, particularly those affecting tyrosine kinases involved in tumor growth and progression, has been extensively studied.

Advances in synthetic methodologies have further enhanced the accessibility and utility of 5-Chloro-2-methoxy-4-pyrimidinamine. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have enabled efficient introduction of diverse substituents into its structure, expanding its synthetic appeal. These methods not only improve yield but also reduce environmental impact by minimizing waste generation. Such innovations are crucial in aligning pharmaceutical research with sustainable practices, ensuring that drug development remains both effective and eco-friendly.

The compound’s significance extends beyond academic research; it has practical implications in industrial applications as well. Pharmaceutical companies are increasingly investing in libraries of pyrimidine derivatives like 5-Chloro-2-methoxy-4-pyrimidinamine to accelerate drug discovery pipelines. By integrating this intermediate into automated synthesis platforms, researchers can rapidly generate large numbers of analogs for biological testing. This approach has accelerated the identification of lead compounds with promising therapeutic profiles, streamlining the journey from discovery to market approval.

Recent studies have highlighted the compound’s potential in addressing emerging healthcare challenges. For example, researchers have investigated its derivatives as candidates for treating drug-resistant infections caused by bacterial pathogens. The pyrimidine core provides a foundation for designing molecules that disrupt essential bacterial processes without triggering widespread resistance. Such efforts are critical in combating rising antimicrobial resistance (AMR), a global health concern exacerbated by overuse and misuse of existing antibiotics.

The role of 5-Chloro-2-methoxy-4-pyrimidinamine in addressing noncommunicable diseases (NCDs) is another area of active investigation. Diabetes mellitus, cardiovascular disorders, and neurodegenerative diseases represent significant burdens on healthcare systems worldwide. Pyrimidine-based compounds have shown promise in modulating metabolic pathways associated with these conditions. By synthesizing derivatives inspired by 5-Chloro-2-methoxy-4-pyrimidinamine, scientists aim to develop treatments that improve insulin sensitivity, reduce oxidative stress, or enhance neuronal function.

The future prospects of 5-Chloro-2-methoxy-4-pyrimidinamine are bright, driven by ongoing advancements in chemical biology and computational modeling. High-throughput screening (HTS) technologies enable rapid evaluation of large compound libraries for biological activity, while machine learning algorithms predict molecular properties with increasing accuracy. These tools collectively empower researchers to design more effective derivatives with fewer experimental trials, reducing time-to-market for new therapies.

In conclusion,5-Chloro-2-methoxy-4-pyrimidinamine (CAS No. 807329-88-0) stands as a cornerstone in modern pharmaceutical research due to its structural versatility and functional reactivity. Its contributions span multiple therapeutic areas, from oncology to infectious diseases and NCDs, underscoring its broad utility as an intermediate in drug development. As synthetic chemistry continues to evolve toward greener and more efficient methods,5-Chloro-2-methoxy-4-pyrimidinamine will undoubtedly remain at forefront of medicinal innovation.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量